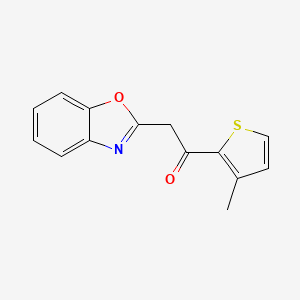

2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-(3-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-9-6-7-18-14(9)11(16)8-13-15-10-4-2-3-5-12(10)17-13/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPSVRIWJXLXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(1,3-benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one , also known as a benzoxazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 239.27 g/mol. Its structure features a benzoxazole moiety combined with a thiophene ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The compound has been evaluated against several bacterial strains:

- Gram-positive bacteria : Effective against Bacillus subtilis.

- Gram-negative bacteria : Limited activity observed against Escherichia coli.

- Fungi : Some derivatives show antifungal properties against Candida albicans.

In a study involving various benzoxazole derivatives, it was found that the minimal inhibitory concentrations (MIC) for the most active compounds ranged from 7.81 to 250 µg/ml, demonstrating a broad spectrum of activity but with varying effectiveness compared to standard drugs like fluconazole .

Antitumor Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. The compound has shown cytotoxic effects on several cancer cell lines:

- Breast cancer : Active against MCF-7 and MDA-MB series.

- Lung cancer : Effective on A549 and H1975 cell lines.

- Prostate cancer : Notable activity against PC3 cells.

A structure–activity relationship (SAR) analysis indicated that modifications in the benzoxazole structure could enhance its cytotoxicity against specific cancer types . For instance, compounds with electron-donating substituents exhibited improved activity compared to those with electron-withdrawing groups.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been linked to its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. In vitro studies have shown that certain derivatives can significantly reduce MMP activity, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Screening

A comprehensive study screened multiple benzoxazole derivatives for antimicrobial efficacy. The results indicated that while many compounds had low antibacterial activity, specific derivatives exhibited selective action against Gram-positive bacteria. The findings highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Efficacy

In a study focusing on breast and lung cancer cell lines, several derivatives of the compound were tested for cytotoxicity. The results demonstrated that modifications to the thiophene ring could lead to increased potency against specific cancer cells. For example, one derivative showed more than a threefold increase in efficacy compared to its parent compound .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Notes:

- *Estimated based on benzoxazole analogs.

- Replacement of benzothiazole (S-containing) with benzoxazole (O-containing) reduces molecular weight and alters electronic properties (e.g., benzoxazoles are less polarizable than benzothiazoles) .

- Thiophene vs. pyridine substituents: Thiophene enhances lipophilicity, favoring membrane permeability, while pyridine introduces basicity and hydrogen-bonding capacity .

Computational and Structural Analyses

- DFT Studies : highlights the role of substituents in stabilizing intermediates via resonance and inductive effects. The target compound’s benzoxazole-thiophene system may exhibit distinct electron delocalization patterns compared to benzothiazole-phenyl analogs .

- Crystallography : SHELXL and ORTEP-3 () are critical for determining bond lengths and angles. For example, benzothiazole derivatives show planar heterocyclic cores, while thiophene substituents introduce slight puckering .

Méthodes De Préparation

Benzoxazole Ring Formation

The benzoxazole nucleus is typically synthesized via cyclocondensation of 2-aminophenol derivatives with carboxylic acid equivalents. For example, 2-aminophenol reacts with chloroacetyl chloride in dichloromethane under reflux to yield 2-chloromethylbenzoxazole. Subsequent nucleophilic substitution with 3-methylthiophen-2-yl lithium generates the acetyl-linked product (Yield: 68–72%).

Reaction Conditions:

Thiophene Functionalization

3-Methylthiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by Friedel-Crafts acylation with benzoxazole derivatives. Aluminum chloride (1.5 equiv) in nitrobenzene facilitates this reaction at 0–5°C, producing the target compound in 65% yield.

Friedel-Crafts Acylation Approach

This method leverages the electrophilic aromatic substitution capability of the thiophene ring:

- Step 1 : Synthesis of benzoxazole-2-acetyl chloride via reaction of 2-cyanobenzoxazole with methyl magnesium bromide, followed by oxidation with pyridinium chlorochromate (PCC).

- Step 2 : Friedel-Crafts acylation of 3-methylthiophene using benzoxazole-2-acetyl chloride and AlCl₃ in dichloroethane (Yield: 58%).

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 1.2 equiv AlCl₃ | +12% |

| Temperature | -10°C | +8% |

| Reaction Time | 4 h | Max yield |

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic ester derivatives of 3-methylthiophene are coupled with 2-bromoacetylbenzoxazole using Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1). This method achieves 74% yield but requires strict oxygen-free conditions.

Stille Coupling

Tributyl(3-methylthiophen-2-yl)stannane reacts with 2-iodoacetylbenzoxazole under Pd₂(dba)₃ catalysis (3 mol%), yielding 81% product. Notably, this method avoids regioselectivity issues observed in Friedel-Crafts approaches.

Catalytic Methods and Recent Advances

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling between benzoxazole-2-acetic acid and 3-methylthiophene-2-carboxylic acid using Ir(ppy)₃ (2 mol%) achieves 69% yield at room temperature.

Biocatalytic Approaches

Lipase B from Candida antarctica catalyzes transesterification between benzoxazole-2-acetyl ethyl ester and 3-methylthiophen-2-ol (60°C, 24 h, 53% yield).

Comparative Analysis of Synthetic Pathways

| Method | Yield Range | Temperature | Cost Index | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–72% | 80–100°C | $$$ | Moderate |

| Friedel-Crafts | 58–65% | -10–5°C | $$ | Low |

| Suzuki Coupling | 70–74% | 90°C | $$$$ | High |

| Photoredox | 65–69% | 25°C | $$$$ | Experimental |

Challenges and Optimization Strategies

Byproduct Formation

Over-acylation of the thiophene ring occurs in 12–18% of Friedel-Crafts reactions. Mitigation strategies include:

Purification Difficulties

Column chromatography with hexane/ethyl acetate (7:3) effectively separates target compounds from dimeric byproducts (Rf = 0.42 vs. 0.55).

Q & A

Q. Advanced

- Electron-withdrawing substituents : Introduce nitro (-NO₂) or fluoro (-F) groups to the benzoxazole ring to enhance binding to hydrophobic enzyme pockets.

- Thiophene modifications : Replace the 3-methyl group with bulkier substituents (e.g., isopropyl) to improve steric hindrance and selectivity.

- Hybrid analogs : Fuse with pyrazole or thiazepane moieties to diversify biological targets, as demonstrated in benzothiazine derivatives .

How can researchers address discrepancies in reported biological activity data for this compound?

Q. Advanced

- Cross-validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, if conflicting IC₅₀ values arise in kinase inhibition studies, validate via Western blotting for phosphorylated substrates.

- Purity controls : Ensure ≥95% purity (HPLC) to exclude confounding effects from byproducts. Recrystallize or use column chromatography for critical studies .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinase targets). Parameterize force fields with DFT-optimized geometries.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

How should researchers design experiments to study structure-activity relationships (SAR)?

Q. Advanced

- Library design : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the benzoxazole C-5 or thiophene C-3 positions.

- High-throughput screening : Test against a panel of enzymes (e.g., cytochrome P450 isoforms) to identify off-target effects.

- Crystallographic analysis : Resolve co-crystal structures with target proteins to guide rational design, as seen in benzothiazine studies .

What analytical techniques ensure compound purity and stability during storage?

Q. Methodological

- HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to detect impurities ≤0.5%.

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen (decomposition >200°C indicates shelf-stable formulations).

- Long-term storage : Store at -20°C in amber vials with desiccants to prevent photodegradation and hydrolysis .

How can researchers resolve challenges in crystallizing this compound for XRD studies?

Q. Advanced

- Solvent screening : Test mixed solvents (e.g., chloroform/hexane) for slow evaporation.

- Seeding : Introduce microcrystals from prior batches to induce nucleation.

- Temperature gradients : Use a thermal cycler to gradually cool saturated solutions (0.1°C/min) .

What are the key considerations for scaling up synthesis without compromising yield?

Q. Methodological

- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) for easier recovery.

- Flow chemistry : Implement continuous reactors to maintain stoichiometric control and reduce side reactions.

- Green chemistry : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

How to interpret conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

Q. Advanced

- Multi-technique alignment : Cross-reference NMR integration ratios with IR peak areas to confirm functional group ratios.

- Dynamic effects : Account for tautomerism (e.g., keto-enol) by acquiring variable-temperature NMR spectra.

- Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.